1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Physicochemical profiling Drug-likeness Lead optimization

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (CAS 954689-30-6) is a synthetic small molecule belonging to the N-phenyl-N'-thienylalkylurea class, characterized by a central urea linker connecting a phenyl group and a 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl scaffold. Its molecular formula is C18H24N4OS, with a molecular weight of 344.5 g/mol, a computed XLogP3-AA of 2, 2 hydrogen bond donors, 4 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area (TPSA) of 75.9 Ų.

Molecular Formula C18H24N4OS
Molecular Weight 344.48
CAS No. 954689-30-6
Cat. No. B2486979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea
CAS954689-30-6
Molecular FormulaC18H24N4OS
Molecular Weight344.48
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)17(15-7-12-24-14-15)13-19-18(23)20-16-5-3-2-4-6-16/h2-7,12,14,17H,8-11,13H2,1H3,(H2,19,20,23)
InChIKeyVBBXDMZOGKKIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (CAS 954689-30-6) | Baseline Physicochemical Identity for Research Procurement


1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (CAS 954689-30-6) is a synthetic small molecule belonging to the N-phenyl-N'-thienylalkylurea class, characterized by a central urea linker connecting a phenyl group and a 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl scaffold [1]. Its molecular formula is C18H24N4OS, with a molecular weight of 344.5 g/mol, a computed XLogP3-AA of 2, 2 hydrogen bond donors, 4 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area (TPSA) of 75.9 Ų [1]. These physicochemical descriptors place the compound in a drug-like chemical space typical of CNS-penetrant and GPCR-targeted ligands; however, no primary research paper or patent quantitatively reporting its biological activity against a defined molecular target has been identified in the curated public literature to date.

Why Generic Substitution Fails for 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (CAS 954689-30-6) Without Quantitative Comparator Data


Within the 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl urea chemotype, minor substituent changes on the N'-phenyl ring can drastically alter target binding, selectivity, and pharmacokinetics—effects that cannot be predicted from structural similarity alone. Commercially available close analogs such as the 3-chlorophenyl, 4-methoxyphenethyl, m-tolyl, and cyclohexyl derivatives (see Section 3) share the same core but exhibit different hydrogen-bonding, lipophilic, and steric profiles. In the absence of publicly available head-to-head pharmacological data for any member of this series, no rational generic substitution can be justified. Procurement decisions must therefore rely on the specific CAS number to ensure experimental reproducibility, given that even a single-atom change (e.g., H→Cl) has been documented in analogous phenylurea series to shift receptor occupancy by orders of magnitude [1].

Quantitative Differential Evidence for 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (CAS 954689-30-6): Computed Properties vs. Closest Commercial Analogs


Physicochemical Property Comparison: Target Compound vs. Four Closest Commercial Analogs Sharing the Same Core

The target compound exhibits a computed logP (XLogP3-AA) of 2 and a TPSA of 75.9 Ų, placing it in favorable CNS drug-like chemical space. In comparison, four commercially available analogs with the identical 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl core but differing N'-substituents show divergent computed properties that would predict altered membrane permeability and solubility [1]. Because no experimental logP, solubility, or permeability data are publicly available for any compound in this series, the computed values serve as the only quantitative differentiator for procurement decisions.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor/Acceptor Count Comparison: Target Compound vs. 4-Methoxyphenethyl Analog

The target compound possesses 2 hydrogen-bond donors (both urea N–H) and 4 hydrogen-bond acceptors (urea C=O, piperazine N, thiophene S). The 1-(4-methoxyphenethyl) analog introduces an additional ether oxygen, increasing the acceptor count to 5 and potentially altering target recognition patterns at hydrogen-bond-dependent binding sites [1]. No experimental binding or functional data exist to quantify the biological consequence of this difference.

Hydrogen bonding Molecular recognition Target engagement

Molecular Complexity and Undefined Stereocenter: Identity Assurance for Reproducibility

The target compound contains one undefined atom stereocenter (PubChem complexity score = 394) [1]. This means that without specification of enantiomeric purity, different synthetic batches may contain varying ratios of enantiomers. Procurement of CAS 954689-30-6 from a supplier that provides analytical certification (e.g., chiral HPLC, NMR) is essential for experimental reproducibility, as enantiomeric composition can influence pharmacological activity. No published data on enantiomer-specific activity exist for this scaffold.

Structural identity Purchasing specification Reproducibility

Lack of Public Bioactivity Data: A Critical Differentiator Requiring Prospective Validation

As of April 2026, no primary research paper, patent, or authoritative database (PubChem BioAssay, ChEMBL, BindingDB) reports quantitative IC50, Ki, EC50, or functional activity data for CAS 954689-30-6 against any defined molecular target. This stands in contrast to several structurally related phenylurea-piperazine derivatives that have documented CXCR2 antagonist activity (e.g., SB-225002, IC50 = 22 nM) [1]. The absence of data is a positive differentiator only for laboratories seeking a novel, uncharacterized scaffold for phenotypic screening or for use as a negative control in target-based assays where off-target activity must be excluded by empirical testing.

Data availability Assay validation Research tool selection

Recommended Application Scenarios for 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea (CAS 954689-30-6) Based on Current Evidence


Phenotypic Screening in Inflammation or Oncology Models Where Target Identity Is Unknown

Given the complete absence of target annotation, CAS 954689-30-6 is suited for unbiased phenotypic screening campaigns—particularly in cellular assays of neutrophil chemotaxis, cytokine release, or tumor cell migration—where novel chemical matter is desired and target deconvolution will be performed post-hit. Its drug-like properties (logP = 2, TPSA = 75.9 Ų) support cell-based assay compatibility. Researchers must empirically confirm compound identity and purity via LC-MS and 1H NMR before use, as no reference standard is available [1].

Negative Control Compound for CXCR1/CXCR2 Pharmacological Studies

Because no activity has been reported against CXCR1 or CXCR2, this compound may serve as a structurally matched negative control for experiments using potent phenylurea-based CXCR2 antagonists such as SB-225002, provided that the user first verifies lack of activity in their specific assay system. The shared piperazine-thiophene-urea scaffold, combined with the absence of the 2-hydroxy-3-nitrophenyl motif critical for CXCR2 antagonism, makes it a plausible inactive comparator [1].

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Exploration

The unsubstituted phenyl ring at the N'-terminus provides a synthetically accessible vector for parallel derivatization. Procurement of CAS 954689-30-6 as the parent scaffold enables systematic SAR studies where substituents can be introduced to probe effects on potency, selectivity, and pharmacokinetics. The commercial availability of halogenated, alkylated, and alkoxylated analogs (see Section 3) further supports a matrix-based SAR approach; however, all biological readouts must be generated de novo by the research team [1].

Quote Request

Request a Quote for 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.